Methyl 5-(dimethylsulfamoyl)-2-phenylmethoxybenzoate
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Overview
Description
Methyl 5-(dimethylsulfamoyl)-2-phenylmethoxybenzoate is an organic compound with a complex structure It is characterized by the presence of a benzoate core substituted with a dimethylamino sulfonyl group and a phenylmethyl oxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(dimethylsulfamoyl)-2-phenylmethoxybenzoate typically involves multiple steps. One common method includes the esterification of 5-[(dimethylamino) sulfonyl]-2-hydroxybenzoic acid with methyl alcohol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(dimethylsulfamoyl)-2-phenylmethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Methyl 5-(dimethylsulfamoyl)-2-phenylmethoxybenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(dimethylsulfamoyl)-2-phenylmethoxybenzoate involves its interaction with specific molecular targets. The dimethylamino sulfonyl group can interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The phenylmethyl oxy group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-5-[(dimethylamino)sulfonyl]benzoate
- Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate
- Methyl 4-chloro-3-(chloromethyl)benzoate
Uniqueness
Methyl 5-(dimethylsulfamoyl)-2-phenylmethoxybenzoate is unique due to the presence of both the dimethylamino sulfonyl and phenylmethyl oxy groups. This combination imparts distinct chemical properties, making it a valuable compound for various applications. Its structure allows for diverse chemical modifications, enhancing its versatility in research and industrial applications.
Properties
Molecular Formula |
C17H19NO5S |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
methyl 5-(dimethylsulfamoyl)-2-phenylmethoxybenzoate |
InChI |
InChI=1S/C17H19NO5S/c1-18(2)24(20,21)14-9-10-16(15(11-14)17(19)22-3)23-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 |
InChI Key |
KWBKSXGTPZRGTG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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